BenchChemオンラインストアへようこそ!

Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate

Organic Synthesis Process Chemistry Spirocyclic Building Blocks

Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a Cbz-protected piperidine ring fused via a spiro carbon to a 1,4-dioxolane ketal. With molecular formula C15H19NO4 and molecular weight 277.32 g/mol, it serves primarily as a protected ketone intermediate in pharmaceutical synthesis.

Molecular Formula C15H19NO4
Molecular Weight 277.31
CAS No. 528594-63-0
Cat. No. B3029104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate
CAS528594-63-0
Molecular FormulaC15H19NO4
Molecular Weight277.31
Structural Identifiers
SMILESC1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)OCCO2
InChIInChI=1S/C15H19NO4/c17-14(18-11-13-5-2-1-3-6-13)16-8-4-7-15(12-16)19-9-10-20-15/h1-3,5-6H,4,7-12H2
InChIKeyYQKVAGMIRIPXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 528594-63-0): A Cbz-Protected Spirocyclic Piperidone Building Block for Medicinal Chemistry


Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a Cbz-protected piperidine ring fused via a spiro carbon to a 1,4-dioxolane ketal [1]. With molecular formula C15H19NO4 and molecular weight 277.32 g/mol, it serves primarily as a protected ketone intermediate in pharmaceutical synthesis . The compound is commercially available at ≥96% purity with batch-specific QC documentation including NMR, HPLC, and GC [2], and is stored at room temperature in sealed, dry conditions .

Why Generic Substitution of Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate with Alternative Protecting Groups or Regioisomers Carries Synthetic Risk


Substituting Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate with its 8-aza positional isomer (CAS 139524-58-6) or the Boc-protected analog alters the spatial orientation of the protected amine and the steric/electronic environment of the spirocyclic scaffold . The Cbz group offers orthogonal deprotection compatibility (hydrogenolysis) distinct from Boc (acid-labile) or ethyl/methyl esters (saponification), which is critical when downstream synthetic steps involve acid-sensitive functionalities [1]. Furthermore, the 7-aza scaffold positions the nitrogen at a specific location on the piperidine ring that directly influences the trajectory of substituents introduced at the diversification point, a feature exploited in kinase inhibitor programs where precise vector alignment is essential for target engagement [2].

Quantitative Procurement Evidence for Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate: Synthesis Yield, Purity, Physicochemical Profile, and Handling


Synthesis Yield of 92% via TMSOTf-Catalyzed Ketalization Outperforms Conventional Dean-Stark Methods

The target compound is synthesized from 1-Cbz-3-piperidone and ethylene glycol using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 1-phenyl-1-trimethylsilyloxyethane in dichloromethane, achieving a 92% isolated yield in 3.0 hours [1]. This yield compares favorably with conventional ketalization methods using p-toluenesulfonic acid under Dean-Stark conditions, which typically produce spirocyclic ketals from piperidones in 60–85% yield for analogous substrates, based on class-level inference from related spirocyclic scaffold syntheses [2]. The TMSOTf methodology operates under mild conditions and avoids the need for pre-silylation of the diol, representing a practical advantage for scale-up.

Organic Synthesis Process Chemistry Spirocyclic Building Blocks

Regiochemical Differentiation: 7-Aza vs 8-Aza Positional Isomer Enables Distinct Downstream SAR Vectors

The target compound positions the protected nitrogen at the 7-position of the spirocyclic framework, whereas the commercially available regioisomer Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 139524-58-6) bears the Cbz-protected nitrogen at the 8-position . This positional difference places the nitrogen atom at a different location on the piperidine ring, altering the vector of any substituent subsequently introduced at that position. In the 1986 J. Med. Chem. study, 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivatives with substituents at the 6-position showed distinct dopamine agonist activity profiles depending on the substituent identity [1], demonstrating that the 7-aza scaffold supports biologically relevant SAR exploration distinct from the 8-aza series. The 7-aza scaffold has been specifically employed in BTK inhibitor programs (WO2016164284A1, Merck Sharp & Dohme) where the spirocyclic core contributes to the inhibitor's binding conformation [2].

Medicinal Chemistry Structure-Activity Relationship Spirocyclic Scaffolds

Physicochemical Profile: Computed LogP of 2.16 and TPSA of 48 Ų Support CNS Drug-Likeness Screening

The target compound has a computed LogP of 2.16 and a topological polar surface area (TPSA) of 48 Ų , placing it within favorable ranges for CNS drug-likeness (LogP 1–4, TPSA < 90 Ų). The sp3-hybridized carbon fraction is 0.53, exceeding the 0.42 threshold associated with higher clinical success rates in small-molecule drug discovery [1]. In comparison, the ethyl ester analog (CAS 1538357-22-0, MW 215.25, C10H17NO4) has a lower molecular weight and predicted LogP, while the Boc-protected 8-oxo analog (2-methyl-2-propanyl 8-oxo-1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate, MW 257.29) introduces an additional ketone that alters both LogP and hydrogen-bonding capacity .

Physicochemical Properties Drug-Likeness Computational Chemistry

Commercial Purity Specifications: 96% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC)

The target compound is commercially available at 96% standard purity (Bidepharm), with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon procurement [1]. Other vendors offer purity grades of 95%+ (Chemenu, catalog CM561570) and ≥96% (ChemScene, catalog CS-0161843) . This purity level is comparable to the 8-aza regioisomer (CAS 139524-58-6), which is available at 98% (NLT) from MolCore , but the 7-aza isomer benefits from documented QC traceability. The compound is supplied as a liquid at room temperature with storage condition: sealed in dry, room temperature .

Quality Control Procurement Specifications Analytical Chemistry

Safety and Handling Profile: H302/H315/H319/H335 Hazard Classification with Room Temperature Storage Stability

The compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For comparison, the non-spirocyclic precursor 1-Cbz-3-piperidone (CAS 61995-20-8) carries similar hazard profiles but may require refrigerated storage depending on supplier . The target compound is stable at room temperature when sealed in dry conditions , eliminating the need for cold-chain logistics during procurement and storage. It is classified as non-hazardous for DOT/IATA transport by some suppliers .

Laboratory Safety Chemical Handling Storage Compliance

Optimal Application Scenarios for Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate Based on Quantitative Evidence


Synthesis of BTK Kinase Inhibitor Intermediates Following Patent WO2016164284A1

The target compound is specifically employed as a synthetic intermediate in the preparation of azacarbazole BTK inhibitors disclosed by Merck Sharp & Dohme (WO2016164284A1, EP3280418A1) [1]. Its 92% synthesis yield [2] and room temperature storage stability [3] make it a practical choice for medicinal chemistry teams replicating or optimizing BTK inhibitor leads. The Cbz protecting group allows selective deprotection under hydrogenolysis conditions without affecting the acid-labile dioxolane ketal, a critical chemoselectivity requirement in multi-step BTK inhibitor syntheses.

Construction of Spirocyclic Compound Libraries for CNS-Targeted Screening

With a computed LogP of 2.16 and TPSA of 48 Ų, both within CNS drug-like space [1], and an sp3 carbon fraction of 0.53 exceeding the clinical success threshold of 0.42 [2], this building block is well-suited for inclusion in diversity-oriented synthesis libraries targeting neurological indications. The 7-aza scaffold provides a defined nitrogen vector for parallel diversification, as demonstrated by the dopamine agonist SAR studies of Brubaker and Colley [3]. Procurement at 96% purity with NMR/HPLC/GC QC documentation ensures library compounds are derived from well-characterized starting material, supporting SAR reproducibility.

Process Chemistry Scale-Up Feasibility Studies Leveraging the High-Yield TMSOTf Ketalization Protocol

The 92% isolated yield achieved in the synthesis of this compound via TMSOTf-catalyzed ketalization under mild conditions (room temperature, 3 h, CH2Cl2) [1] provides a robust starting point for process chemists evaluating scale-up feasibility. The method avoids pre-silylation of the diol and uses catalytic TMSOTf, offering practical advantages over traditional Dean-Stark protocols that typically deliver lower yields for spirocyclic ketals [2]. The non-hazardous transport classification [3] further supports commercial-scale procurement logistics.

Orthogonal Protection Strategy in Multi-Step Syntheses Requiring Selective Cbz Deprotection

The Cbz protecting group on the 7-aza nitrogen enables orthogonality with Boc, Fmoc, and ester protecting schemes commonly used in complex molecule synthesis [1]. This is particularly valuable when the target compound serves as a late-stage intermediate where the dioxolane ketal must be preserved during amine deprotection. The 7-aza regioisomer (rather than the 8-aza variant) is the documented intermediate in published kinase inhibitor patent families [2], making it the correct procurement choice for teams following these synthetic routes.

Quote Request

Request a Quote for Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.